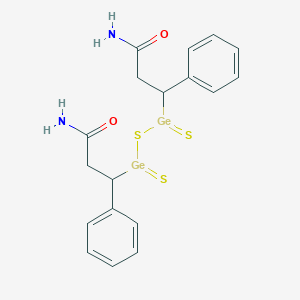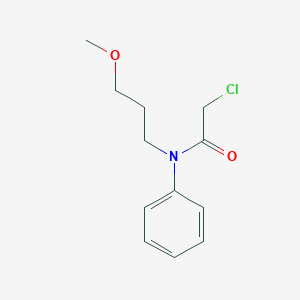
Acetanilide, 2-chloro-N-(3-methoxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2-chloro-N-(3-methoxypropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2-chloro-N-(3-methoxypropyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body that are involved in various physiological processes. This inhibition can lead to the biochemical and physiological effects observed in studies.
Efectos Bioquímicos Y Fisiológicos
Acetanilide, 2-chloro-N-(3-methoxypropyl)- has been found to have various biochemical and physiological effects. In studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and have insecticidal properties. It has also been found to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Acetanilide, 2-chloro-N-(3-methoxypropyl)- in lab experiments is its ability to inhibit the growth of cancer cells, which makes it a potential candidate for cancer research. It also has insecticidal properties, making it useful in studying insect behavior and control. However, one limitation of using this compound is its potential toxicity, which can be harmful to researchers if not handled properly.
Direcciones Futuras
There are several future directions for the study of Acetanilide, 2-chloro-N-(3-methoxypropyl)-. One direction is to investigate its potential use in cancer treatment and develop new cancer therapies based on its mechanism of action. Another direction is to study its insecticidal properties and develop new insecticides that are more effective and less toxic. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Acetanilide, 2-chloro-N-(3-methoxypropyl)-.
Métodos De Síntesis
Acetanilide, 2-chloro-N-(3-methoxypropyl)- is synthesized using a specific method that involves the reaction of 2-chloro-N-(3-methoxypropyl)-acetamide with aniline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a purification process. This synthesis method has been reported in various research studies and has been found to be efficient in producing high-quality Acetanilide, 2-chloro-N-(3-methoxypropyl)-.
Aplicaciones Científicas De Investigación
Acetanilide, 2-chloro-N-(3-methoxypropyl)- has various scientific research applications. It has been used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals. It has also been studied for its potential use as a pesticide due to its insecticidal properties. In addition, Acetanilide, 2-chloro-N-(3-methoxypropyl)- has been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
102411-02-9 |
|---|---|
Nombre del producto |
Acetanilide, 2-chloro-N-(3-methoxypropyl)- |
Fórmula molecular |
C12H16ClNO2 |
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
2-chloro-N-(3-methoxypropyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-16-9-5-8-14(12(15)10-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Clave InChI |
RXSZLDMYFUBDCC-UHFFFAOYSA-N |
SMILES |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
SMILES canónico |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
Otros números CAS |
102411-02-9 |
Sinónimos |
2-chloro-N-(3-methoxypropyl)-N-phenyl-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
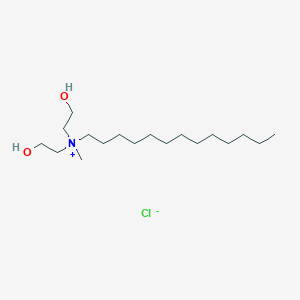
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
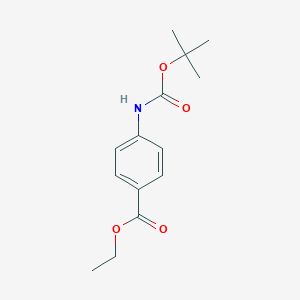
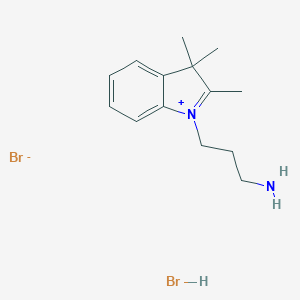


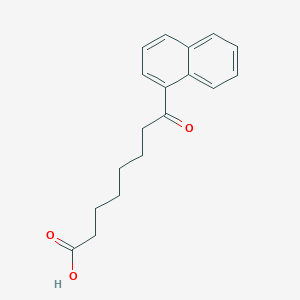
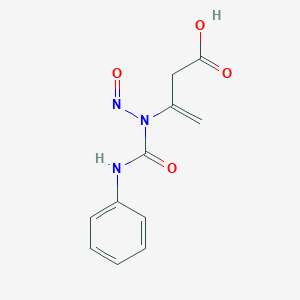
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)

